molecular formula C14H28O3S B101707 Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide CAS No. 18760-44-6

Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide

Cat. No. B101707
CAS RN: 18760-44-6
M. Wt: 276.44 g/mol
InChI Key: ZMLKENVAWQJBIR-UHFFFAOYSA-N
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Description

Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DTD or decyloxythiophene dioxide and is widely used in the field of organic electronics and optoelectronics.

Scientific Research Applications

DTD has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic semiconductors and optoelectronic materials. DTD has been used to develop high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic memory devices.

Mechanism Of Action

The mechanism of action of DTD is not fully understood. However, it is believed that DTD acts as an electron acceptor due to its high electron affinity. This property makes it an ideal candidate for use in organic semiconductors and optoelectronic materials.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of DTD. However, studies have shown that DTD is non-toxic and has low cytotoxicity. This makes it a safe compound to use in scientific research.

Advantages And Limitations For Lab Experiments

DTD has several advantages that make it an ideal compound for use in lab experiments. It is easy to synthesize, has a high purity, and is non-toxic. However, DTD has some limitations, such as its poor solubility in common organic solvents. This makes it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DTD. One area of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the application of DTD in the development of new organic semiconductors and optoelectronic materials. Additionally, research can be conducted on the use of DTD in the development of new organic memory devices and OLEDs.
Conclusion
In conclusion, DTD is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. DTD has a wide range of applications in scientific research, including the development of organic semiconductors and optoelectronic materials. Although there is limited research on the biochemical and physiological effects of DTD, it is a safe compound to use in scientific research. Future research on DTD should focus on the development of new synthetic methods and the application of DTD in the development of new organic electronic materials.

Synthesis Methods

The synthesis of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method of DTD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.

properties

CAS RN

18760-44-6

Product Name

Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide

Molecular Formula

C14H28O3S

Molecular Weight

276.44 g/mol

IUPAC Name

3-decoxythiolane 1,1-dioxide

InChI

InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3

InChI Key

ZMLKENVAWQJBIR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1CCS(=O)(=O)C1

Canonical SMILES

CCCCCCCCCCOC1CCS(=O)(=O)C1

Other CAS RN

18760-44-6

physical_description

Liquid

Pictograms

Environmental Hazard

Origin of Product

United States

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